molecular formula C10H16ClNO B14640401 2-Amino-4-tert-butylphenol;hydrochloride CAS No. 54118-63-7

2-Amino-4-tert-butylphenol;hydrochloride

Cat. No.: B14640401
CAS No.: 54118-63-7
M. Wt: 201.69 g/mol
InChI Key: DMTMIPHTFJMOPB-UHFFFAOYSA-N
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Description

2-Amino-4-tert-butylphenol;hydrochloride is an organic compound with the molecular formula C10H15NO. It is a derivative of phenol, where the hydrogen atom in the para position is replaced by a tert-butyl group and an amino group is attached to the ortho position relative to the hydroxyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-4-tert-butylphenol can be synthesized through several methods. One common synthetic route involves the alkylation of phenol with isobutene in the presence of an acid catalyst to form 4-tert-butylphenol. This intermediate is then subjected to nitration to introduce the amino group, followed by reduction to yield 2-Amino-4-tert-butylphenol .

Industrial Production Methods

In industrial settings, the production of 2-Amino-4-tert-butylphenol often involves large-scale chemical processes. The alkylation and nitration steps are typically carried out in continuous flow reactors to ensure high efficiency and yield. The reduction step may involve the use of hydrogen gas in the presence of a metal catalyst such as palladium on carbon .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-tert-butylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Amino-4-tert-butylphenol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the amino group can participate in nucleophilic reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-tert-butylphenol is unique due to the presence of both the tert-butyl and amino groups, which confer distinct chemical and physical properties. The tert-butyl group increases its hydrophobicity, while the amino group enhances its reactivity in nucleophilic and electrophilic reactions .

Properties

CAS No.

54118-63-7

Molecular Formula

C10H16ClNO

Molecular Weight

201.69 g/mol

IUPAC Name

2-amino-4-tert-butylphenol;hydrochloride

InChI

InChI=1S/C10H15NO.ClH/c1-10(2,3)7-4-5-9(12)8(11)6-7;/h4-6,12H,11H2,1-3H3;1H

InChI Key

DMTMIPHTFJMOPB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)O)N.Cl

Origin of Product

United States

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